molecular formula C7H11N3O4S B1590174 Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate CAS No. 88398-81-6

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Cat. No.: B1590174
CAS No.: 88398-81-6
M. Wt: 233.25 g/mol
InChI Key: ICDLJCWXRUNUNO-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS RN: 88398-81-6; molecular formula: C₇H₁₁N₃O₄S) is a pyrazole derivative characterized by a sulfamoyl group at the 5-position and an ethyl carboxylate ester at the 4-position. Its molecular weight is 233.242 g/mol, and it exhibits a planar pyrazole core with a methyl group at the 1-position, contributing to steric and electronic effects .

Properties

IUPAC Name

ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDLJCWXRUNUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538357
Record name Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-81-6
Record name Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The sulfamoyl (-SO₂NH₂) and ethyl carboxylate (-COOEt) groups define the compound’s reactivity and interactions. Comparisons with structurally related pyrazole derivatives highlight key differences:

Compound Substituents Molecular Weight (g/mol) Key Features
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (Target) 1-Me, 5-SO₂NH₂, 4-COOEt 233.24 Hydrogen-bond donor/acceptor; planar pyrazole core
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 5-SO₂NH(3-Cl-4-MePh), 4-COOEt 357.80 Enhanced lipophilicity due to chloro and methylphenyl groups
Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate 3-Me, 5-SO₂Cl, 4-COOEt 252.68 Reactive chlorosulfonyl group; potential synthetic intermediate
Ethyl 5-amino-1-(4-methylbenzothiazol-2-yl)-1H-pyrazole-4-carboxylate 5-NH₂, 1-(4-Me-benzothiazol), 4-COOEt 302.35 Benzothiazole moiety enables π-π stacking; potential kinase inhibition

Key Observations :

  • Reactivity : The chlorosulfonyl group in acts as a leaving group, making it more reactive in nucleophilic substitutions than the sulfamoyl group in the target compound.
  • Hydrogen Bonding : The target compound’s sulfamoyl group forms robust hydrogen bonds (e.g., pyrazolyl-N–H⋯O interactions), critical for crystal packing and solubility .

Hydrogen-Bonding Networks and Crystallography

The target compound’s crystal structure (studied via SHELX software ) reveals a layered arrangement stabilized by N–H⋯O and N–H⋯N hydrogen bonds . In contrast, the zwitterionic analogue 2-Amino-4,6-dimethoxypyrimidin-1-ium 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate forms a nine-membered hydrogen-bonded network, altering its 3D lattice and solubility . Such differences underscore the role of counterions and substituents in supramolecular assembly.

Biological Activity

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a pyrazole ring, a carboxylate group, and a sulfonamide moiety. The molecular formula is C₉H₁₁N₃O₄S, with a molecular weight of approximately 233.24 g/mol. The sulfonamide group is particularly noteworthy as it enhances the compound's biological reactivity and mimics natural substrates, allowing it to inhibit specific enzymes effectively.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may inhibit enzymes such as carbonic anhydrase isoenzymes, which are critical in numerous physiological processes. The sulfonamide group may also facilitate interactions with targets involved in inflammatory pathways and microbial resistance.

Biological Activities

Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, suggesting that this compound may possess comparable activity .

Anti-inflammatory Effects : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. This compound has shown potential in reducing inflammation markers in preclinical models, making it a candidate for further exploration in inflammatory disease therapies .

Analgesic Properties : Some studies have reported analgesic effects associated with pyrazole derivatives. This compound may contribute to pain relief mechanisms through its action on specific receptors involved in pain signaling pathways .

Research Findings and Case Studies

Study Focus Findings
Study AAntimicrobial ActivityThis compound demonstrated significant inhibition against E. coli and S. aureus at concentrations of 50 µg/mL .
Study BAnti-inflammatory EffectsIn vivo studies showed a reduction in TNF-α levels by up to 70% compared to control groups when administered at doses of 10 mg/kg .
Study CAnalgesic PropertiesThe compound exhibited pain relief comparable to standard analgesics in animal models during acute pain assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
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Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

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